![molecular formula C12H20O4 B1258315 4,5-di-epi-Cladospolide B](/img/structure/B1258315.png)
4,5-di-epi-Cladospolide B
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Overview
Description
4,5-di-epi-Cladospolide B is a natural product found in Cladosporium tenuissimum with data available.
Scientific Research Applications
Synthesis and Stereochemistry
- Synthesis Techniques : Research on 4,5-di-epi-Cladospolide B primarily focuses on its synthesis and the determination of its stereochemistry. For instance, Sharma, Reddy, and Reddy (2006) reported the synthesis of iso-cladospolide-B, cladospolide-B, and cladospolide-C with specific stereogenic configurations using methods like Evans aldol condensation and Jacobsen’s method (Sharma, G., Reddy, K. L., & Reddy, J. J., 2006).
- Asymmetric Synthesis : Wang et al. (2008) described an enantioselective synthesis of (-)-cladospolide B, highlighting key steps like Sharpless asymmetric dihydroxylation, Mitsunobu esterification, and ring-closing metathesis (Wang, W., Zhang, J., He, J., Tang, S., Wang, X., She, X., & Pan, X.-F., 2008).
Biological Activities
- Biological Evaluation in Cancer Research : Reddy et al. (2012) achieved a total synthesis of iso-cladospolide B variants without protecting groups and tested their biological activities against various cancer cell lines for the first time, marking a significant step in understanding the compound's potential biomedical applications (Reddy, Ch. R., Rao, N. N., Sujitha, P., & Kumar, C., 2012).
Chemical Properties and Characterization
- Chemical Analysis and Structure Elucidation : Franck et al. (2001) provided a detailed synthetic pathway for iso-cladospolide B, contributing significantly to the understanding of its chemical structure and properties (Franck, X., Araujo, M., Jullian, J., Hocquemiller, R., & Figadère, B., 2001).
Impact on Plant Growth
- Plant Growth Retardant Activity : Fujii et al. (1995) discovered that cladospolide B inhibits the shoot elongation of rice seedlings without causing cell damage, suggesting a potential application in agricultural practices (Fujii, Y., Fukuda, A., Hamasaki, T., Ichimoto, I., & Nakajima, H., 1995).
properties
Product Name |
4,5-di-epi-Cladospolide B |
---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(3Z,5R,6R,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7-/t9-,10-,11-/m1/s1 |
InChI Key |
PLHJPQNLCWFPFY-GOCSDFOFSA-N |
Isomeric SMILES |
C[C@@H]1CCCCC[C@H]([C@@H](/C=C\C(=O)O1)O)O |
Canonical SMILES |
CC1CCCCCC(C(C=CC(=O)O1)O)O |
synonyms |
cladospolide C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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